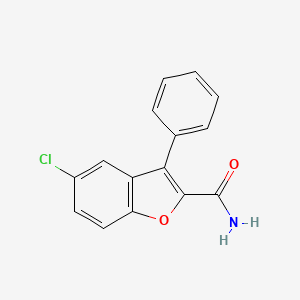

5-Chloro-3-phenylbenzofuran-2-carboxamide

Description

5-Chloro-3-phenylbenzofuran-2-carboxamide is a benzofuran derivative characterized by a chloro substituent at position 5, a phenyl group at position 3, and a carboxamide functional group at position 2 of the benzofuran core.

Properties

IUPAC Name |

5-chloro-3-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(14(19-12)15(17)18)9-4-2-1-3-5-9/h1-8H,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZUHVSWKKYBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-phenylbenzofuran-2-carboxamide typically involves the reaction of 5-Chloro-2-hydroxybenzophenone with chloroacetamide . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the benzofuran ring structure.

Industrial Production Methods

While specific industrial production methods for 5-Chloro-3-phenylbenzofuran-2-carboxamide are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran ring system and substituents exhibit distinct oxidation behavior:

-

Benzofuran ring oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the benzofuran moiety can undergo ring cleavage or hydroxylation at electron-rich positions. For example, oxidation may yield quinone-like structures, though steric hindrance from the phenyl group at C3 could modulate reactivity .

-

Carboxamide stability : The carboxamide group generally resists oxidation under mild conditions but may degrade under prolonged exposure to strong oxidizers like hydrogen peroxide .

Reduction Reactions

Reductive transformations primarily target the carboxamide and chloro substituents:

-

Carboxamide reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, forming 5-chloro-3-phenylbenzofuran-2-methylamine. This reaction proceeds via intermediate imine formation .

-

Chlorine replacement : Catalytic hydrogenation (H₂/Pd-C) may replace the chlorine atom with hydrogen, yielding 3-phenylbenzofuran-2-carboxamide, though this pathway is less common due to the stability of C–Cl bonds under typical hydrogenation conditions .

Substitution Reactions

The chlorine atom at C5 participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Mechanistic insights :

-

NAS at C5 proceeds via a Meisenheimer complex intermediate, facilitated by electron-withdrawing effects of the carboxamide .

-

The phenyl group at C3 stabilizes transition states through resonance, enhancing reaction rates compared to unsubstituted benzofurans .

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring’s electron-rich nature allows limited EAS, primarily at C4 and C6:

Factors influencing EAS :

-

C3 phenyl group : Steric bulk directs electrophiles to less hindered positions (C4/C6).

-

Chlorine at C5 : Electron-withdrawing effect deactivates the ring but ortho/para-directs incoming electrophiles .

Carboxamide Reactivity

The carboxamide group participates in condensation and hydrolysis:

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, yielding 5-chloro-3-phenylbenzofuran-2-carboxylic acid .

-

Condensation with amines : Using DCC/HOBt, the carboxamide reacts with primary amines to form urea derivatives .

Thermal and Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., Eaton’s reagent), the compound may undergo:

-

Ring expansion : Protonation at the carbonyl oxygen generates a carbocation, leading to phenyl shifts and forming naphthofuran analogs .

-

Isomerization : Heating in polyphosphoric acid (PPA) induces 1,2-aryl shifts, converting 3-phenyl to 2-phenyl derivatives .

Comparative Reactivity of Analogous Compounds

Scientific Research Applications

5-Chloro-3-phenylbenzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-3-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of benzofuran derivatives are heavily influenced by substituents on the core structure. Below is a comparative analysis of key analogues:

Key Observations:

- Substituent Effects :

- Electron-Withdrawing Groups (Cl, F) : Enhance stability and binding to biological targets via hydrophobic/halogen bonding .

- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound may offer superior hydrogen-bonding capacity compared to carboxylic acid derivatives, influencing receptor affinity .

- Sulfonyl/Sulfinyl Groups : Improve metabolic stability and solubility, as seen in 3-sulfonyl/sulfinyl derivatives .

Pharmacological Activities

While direct data for 5-Chloro-3-phenylbenzofuran-2-carboxamide is scarce, related compounds exhibit diverse activities:

- Antimicrobial : 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran shows broad-spectrum activity against bacteria and fungi .

- Antitumor : Fluorophenyl-substituted derivatives (e.g., 3-(4-fluorophenylsulfonyl)) demonstrate cytotoxicity against cancer cell lines .

- Antiviral : Benzofurans with sulfonamide groups inhibit viral protease enzymes .

The carboxamide group in the target compound may modulate these activities by altering pharmacokinetic properties like absorption and half-life.

Biological Activity

5-Chloro-3-phenylbenzofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, including anti-tumor, antibacterial, and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of 5-Chloro-3-phenylbenzofuran-2-carboxamide includes a benzofuran moiety substituted with a chlorine atom and a phenyl group, contributing to its unique biological properties.

Structural Formula:

The biological activity of 5-Chloro-3-phenylbenzofuran-2-carboxamide is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects by modulating enzyme activity and inhibiting pathways involved in cellular proliferation. For instance, studies have shown that benzofuran derivatives can inhibit enzymes related to cancer cell growth, such as butyrylcholinesterase (BChE) and monoamine oxidase (MAO), which are significant in neurodegenerative diseases like Alzheimer’s .

Antitumor Activity

Research indicates that 5-Chloro-3-phenylbenzofuran-2-carboxamide exhibits promising anti-tumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Preliminary results suggest that it possesses significant inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antibacterial agent.

Antiviral Effects

In addition to its antibacterial properties, 5-Chloro-3-phenylbenzofuran-2-carboxamide has shown potential antiviral activity. Studies suggest that it may interfere with viral replication mechanisms, although detailed mechanisms remain to be elucidated .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-3-phenylbenzofuran-2-carboxamide | Chlorine substitution on benzofuran | Antitumor, antibacterial, antiviral |

| 5-Chloro-2-hydroxybenzophenone | Precursor in synthesis | Moderate antibacterial properties |

| 2-Benzofurancarboxamide | Lacks phenyl substitution | Generally less potent in biological assays |

The unique substitution pattern of 5-Chloro-3-phenylbenzofuran-2-carboxamide enhances its solubility and interaction with biological targets compared to other benzofuran derivatives.

Case Studies

Several case studies have focused on the therapeutic applications of benzofuran derivatives, including 5-Chloro-3-phenylbenzofuran-2-carboxamide. These studies typically involve:

- Patient Response Evaluation : Assessing the efficacy of the compound in clinical settings.

- Longitudinal Studies : Monitoring the long-term effects and safety profiles of the compound in patients with specific conditions.

For example, a recent case study explored the effects of benzofuran derivatives on patients suffering from chronic pain conditions, highlighting improvements in pain management and quality of life .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-Chloro-3-phenylbenzofuran-2-carboxamide?

The synthesis typically involves multi-step processes, including:

- Benzofuran core construction : Cyclization of substituted phenols with halogenated precursors under acidic or basic conditions.

- Carboxamide functionalization : Coupling reactions (e.g., using EDCI/HOBt) between benzofuran-2-carboxylic acid derivatives and amines or via direct amidation of ester intermediates.

- Regioselective chlorination : Electrophilic aromatic substitution (e.g., using Cl2/FeCl3) or directed ortho-metalation strategies to introduce the chloro group at the 5-position .

- Pd-catalyzed cross-coupling : For introducing phenyl groups at the 3-position, as seen in analogous benzofuran sulfoxide derivatives .

Q. How is the structural integrity of 5-Chloro-3-phenylbenzofuran-2-carboxamide verified in synthetic workflows?

Key characterization methods include:

- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., C–Cl bond: ~1.74 Å; benzofuran ring planarity deviations < 0.02 Å) .

- NMR spectroscopy : <sup>1</sup>H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm), with splitting patterns confirming substituent positions. <sup>13</sup>C NMR identifies carbonyl carbons (δ ~165 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 312.0521 for C15H10ClNO2) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of the benzofuran scaffold, and how are they addressed?

- Competitive substitution pathways : Chlorination at the 5-position competes with 4- or 6-position substitution. Directed metalation (e.g., using LDA or Grignard reagents) or steric blocking groups (e.g., bulky silyl ethers) improve selectivity .

- Ortho vs. para coupling in Pd-catalyzed reactions : Electron-withdrawing groups (e.g., –Cl) direct coupling to meta positions, necessitating ligand optimization (e.g., SPhos/XPhos) for para-selectivity .

- Amide stability under harsh conditions : Microwave-assisted synthesis or low-temperature protocols prevent carboxamide hydrolysis during reactions .

Q. How do electronic and steric effects of the 3-phenyl and 5-chloro substituents influence the compound’s reactivity or biological activity?

- Electronic effects : The electron-withdrawing –Cl group increases electrophilicity of the benzofuran ring, enhancing susceptibility to nucleophilic attack (e.g., in SNAr reactions). The 3-phenyl group provides steric hindrance, reducing aggregation in hydrophobic environments .

- Conformational analysis : X-ray data reveal dihedral angles between the phenyl and benzofuran rings (~15°–25°), impacting π-π stacking in protein binding .

- Biological relevance : Analogous sulfonyl derivatives show activity against kinases; computational docking studies (e.g., AutoDock Vina) predict binding affinities to ATP pockets when –Cl and phenyl groups align with hydrophobic residues .

Q. What computational approaches are used to model the electronic properties of 5-Chloro-3-phenylbenzofuran-2-carboxamide?

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations predict HOMO-LUMO gaps (~4.2 eV), correlating with redox stability. Mulliken charges identify the carbonyl oxygen as a nucleophilic hotspot .

- Molecular Dynamics (MD) : Simulations (e.g., AMBER) assess solvation effects and conformational flexibility in aqueous vs. lipid bilayer environments .

- QSAR modeling : CoMFA/CoMSIA analyses of analogs quantify contributions of –Cl and phenyl groups to bioactivity (e.g., IC50 values in enzyme assays) .

Methodological Notes

- Contradictions in evidence : While discusses thermochemical DFT accuracy, its application to benzofuran derivatives requires validation due to differences in heterocyclic conjugation .

- Advanced synthesis : highlights one-pot transamidation for carboxamide formation, but competing hydrolysis under basic conditions necessitates pH control (pH 7–8) .

- Structural outliers : reports a sulfinyl derivative with a 161.49° S–O–C angle, suggesting potential for sulfone/carboxamide hybrid analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.